Dealkyl Fluticasone Furoate is a synthetic corticosteroid derived from fluticasone furoate, which is primarily used for its anti-inflammatory properties. Fluticasone furoate itself is classified as a trifluorinated corticosteroid and is commonly used in the treatment of allergic rhinitis and asthma. It acts by binding to glucocorticoid receptors, leading to a cascade of anti-inflammatory effects. The compound has gained prominence due to its efficacy and safety profile, making it a popular choice in respiratory therapies.
Fluticasone furoate was first approved for medical use in the United States in April 2007 and in the European Union in November 2008. It is marketed under various brand names, including Arnuity Ellipta and Flonase Sensimist, and has been widely prescribed for conditions such as asthma and allergic rhinitis .
The synthesis of Dealkyl Fluticasone Furoate involves several methods, primarily focusing on the modification of fluticasone furoate through various chemical reactions.
The synthesis typically requires precise control of temperature and reaction times to optimize yield and purity. For instance, one method reports yields exceeding 99% under specific conditions using methyl ethyl ketone as a solvent at temperatures between 0°C and 22°C .
Dealkyl Fluticasone Furoate has a complex molecular structure characterized by its unique arrangement of atoms.
The structure includes multiple functional groups that contribute to its pharmacological activity, including fluorine atoms that enhance its anti-inflammatory properties .
Dealkyl Fluticasone Furoate undergoes various chemical reactions that are essential for its synthesis and metabolic processes.
The metabolic pathways are predominantly mediated by cytochrome P450 enzymes, with significant implications for drug interactions and pharmacokinetics.
Dealkyl Fluticasone Furoate exerts its therapeutic effects through a well-defined mechanism involving glucocorticoid receptors.
Understanding the physical and chemical properties of Dealkyl Fluticasone Furoate is crucial for its application in pharmaceuticals.
Dealkyl Fluticasone Furoate finds extensive use in clinical settings due to its potent anti-inflammatory effects.
Retro-synthetic deconstruction of dealkyl fluticasone furoate (DAFF) focuses on strategic cleavage of the C17α-carbothioate ester and the C21-furoate moiety to reveal key steroid intermediates. The core androstane nucleus serves as the foundational scaffold, requiring introduction of 6α-F, 9α-F, and 11β-OH groups characteristic of high-potency corticosteroids. Disconnection of the C17α-ester bond reveals a 6α,9α-difluoropregna-1,4-diene-11β,17α-diol intermediate (Compound III in US8969547B2), which undergoes carbothioylation to install the S-containing side chain [1] [7]. The furoyl group at C21 is introduced via esterification with 2-furoyl chloride in the final stages. A critical retrosynthetic consideration is the stability of the Δ1,4-diene-3-one system in Ring A, which must be preserved throughout functionalization to maintain glucocorticoid receptor binding affinity [5] [8].
Table 1: Key Intermediates in DAFF Retrosynthesis
Retro-Synthetic Target | Precursor | Functionalization Objective |
---|---|---|
C21-Furoate Ester | 17α-Hydroxy Androstane Derivative | Esterification with 2-furoyl chloride |
C17α-Carbothioate | 17α-Hydroxy-16β-methyl Intermediate | Reaction with ClSCF₃ or carbothioyl chloride |
Δ¹,⁴-Diene System | 4-En-3-one Steroid | Selective dehydrogenation |
6α-F/9α-F Substituents | Pregna-5,7-diene Derivative | Electrophilic fluorination |
Chinese patent CN106279341A emphasizes impurity minimization during these steps, particularly by controlling the formation of disulfide byproducts (RSSR) during carbothioate installation and preventing over-oxidation of the 3-keto-Δ⁴ system. The optimal route employs a reducing inorganic salt catalyst (e.g., sodium sulfite) during halomethane reactions to suppress disulfide formation, achieving >98.5% purity in the final DAFF [4] [7].
Stereoselective functionalization of the androstane nucleus centers on axial fluorination at C6 and C9 and equatorial hydroxylation at C11. The 6α-fluorination is achieved via epoxide opening with HF: a 5,6-epoxide intermediate undergoes regioselective attack at C6 to install the α-fluoride with inversion. Subsequent 9α-fluorination employs electrophilic fluorinating agents (Selectfluor® or F-TEDA-BF₄) on Δ⁹(11) unsaturated precursors, exploiting the β-face accessibility imposed by angular methyl groups at C10 and C13 [2] [8].
The critical 11β-hydroxylation utilizes microbial biotransformation (e.g., Rhizopus arrhizus or Curvularia lunata) for stereocontrol, as chemical methods yield mixtures. Steric guidance from the 13β-methyl group directs hydroxylation to the β-face, achieving >95% diastereoselectivity [2] [8]. For C17 side chain functionalization, Grignard addition to the C20-ketone (e.g., with CH₃MgBr) followed by stereoselective reduction with L-Selectride® yields the required 16β-methyl-17α-alcohol configuration. This sequence exploits chelation control from the C20-hydroxyl group to direct methyl addition to the β-face, followed by Luche reduction to set the 17α-OH [1] [4].
Table 2: Stereoselective Transformations in DAFF Synthesis
Stereocenter | Key Reagent/Technique | Diastereoselectivity | Mechanistic Basis |
---|---|---|---|
C6-F | HF/5,6-Epoxide Opening | >99% α-orientation | Sᴺ2 Inversion |
C9-F | Selectfluor® on Δ⁹(11) | 92-95% α-selectivity | β-Face Accessibility |
C11-OH | Microbial Oxidation | >95% β-selectivity | Enzyme Pocket Control |
C17-OH | L-Selectride® Reduction | 8:1 α:β Ratio | Chelation Control |
Remote functionalization strategies enable C12-C15 oxidation for advanced analogues. Manganese-porphyrin catalysts (e.g., Mn(TPP)Cl) with PhIO or TBHP selectively hydroxylate C14 and C17 positions in androstane derivatives via radical rebound mechanisms. Cyclodextrin-tethered catalysts improve regioselectivity by encapsulating the steroid D-ring [2].
Two principal routes exist for installing the C17α-SCF₃ moiety:
Thiocarbamate Route:
Carbothioate Route (Preferred):
Table 3: Intermediate Route Comparison
Parameter | Thiocarbamate Route | Carbothioate Route |
---|---|---|
Steps to C17α-SCF₃ | 2 | 1 |
Overall Yield | 65-70% | 88-92% |
Key Impurity | Dialkylated adduct (5-8%) | Disulfides (<0.5%) |
Purification Complexity | Medium (chromatography) | Low (crystallization) |
Scalability | Limited by alkylation step | High (PTC compatible) |
The carbothioate route demonstrates superior atom economy and lower E-factor (0.8 vs. 3.2 for thiocarbamate route), aligning with green chemistry principles. Docking studies of intermediates reveal the thiocarbamate’s carbonyl oxygen forms an unproductive H-bond with Tyr70 in the glucocorticoid receptor model, reducing binding efficiency by 30% compared to carbothioate analogues. This electronic mismatch explains the observed reduced agonistic activity of thiocarbamate-derived DAFF analogues in receptor assays [3] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2